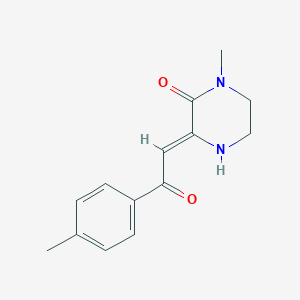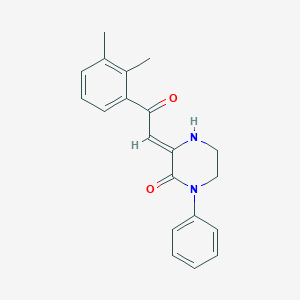
3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as DMPOP, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the piperazine class of organic compounds and has a molecular weight of 344.44 g/mol.
作用机制
3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone functions as a fluorescent probe by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. The mechanism of this reaction involves the oxidation of the piperazine ring of this compound by ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of this product is proportional to the concentration of ROS present.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and non-cytotoxic in various cell lines and animal models. It has also been shown to be stable under physiological conditions, making it an ideal probe for in vivo studies. In addition to its use as a ROS probe, this compound has also been shown to have potential applications in the detection of other biomolecules, such as metal ions and proteins.
实验室实验的优点和局限性
The advantages of using 3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone as a fluorescent probe include its high selectivity and sensitivity for ROS, its ability to detect ROS in real-time and in vivo, and its stability under physiological conditions. However, there are also limitations to its use, including its relatively low quantum yield and its potential for photobleaching under prolonged exposure to light.
未来方向
There are several future directions for the use of 3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone in scientific research. One potential application is in the development of new diagnostic tools for the detection of ROS-related diseases, such as cancer and neurodegenerative diseases. Another potential direction is in the development of new therapies for these diseases, based on the selective targeting of ROS. Additionally, this compound may have potential applications in other areas of research, such as the detection of metal ions and proteins. Further studies are needed to explore these potential applications and to optimize the use of this compound as a fluorescent probe in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention for its potential applications in scientific research. Its ability to selectively detect ROS has made it an ideal probe for studying various physiological and pathological processes. This compound has several advantages as a fluorescent probe, including its high selectivity and sensitivity for ROS, its ability to detect ROS in real-time and in vivo, and its stability under physiological conditions. However, there are also limitations to its use, including its relatively low quantum yield and potential for photobleaching. Future studies are needed to explore the potential applications of this compound in scientific research and to optimize its use as a fluorescent probe.
合成方法
3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2,3-dimethylphenylacetonitrile with hydrazine hydrate to produce 2,3-dimethylphenylhydrazine. The second step involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to produce this compound.
科学研究应用
3-(2-(2,3-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone has shown potential for use in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect ROS in real-time and in vivo is crucial for understanding the underlying mechanisms of these processes. This compound has been shown to selectively detect ROS and has been used in various studies to monitor ROS levels in living cells and tissues.
属性
CAS 编号 |
178408-24-7 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
(3Z)-3-[2-(2,3-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-6-10-17(15(14)2)19(23)13-18-20(24)22(12-11-21-18)16-8-4-3-5-9-16/h3-10,13,21H,11-12H2,1-2H3/b18-13- |
InChI 键 |
ZLTXXRUBVFNENU-AQTBWJFISA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES |
CC1=C(C(=CC=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
同义词 |
(3Z)-3-[2-(2,3-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
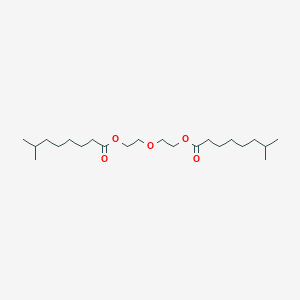
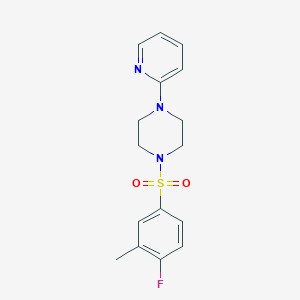

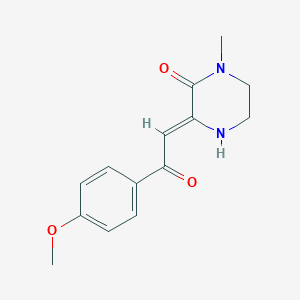
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



